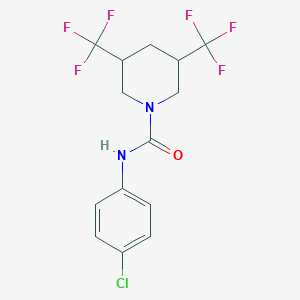
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H13ClF6N2O and its molecular weight is 374.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Binding Studies
Cannabinoid Receptor Interaction : This compound has been studied for its interaction with the CB1 cannabinoid receptor, particularly in the context of being a potent and selective antagonist. Conformational analysis and molecular modeling have been used to understand its binding mechanisms and interaction with the receptor. This is significant for developing pharmacophore models for cannabinoid ligands (Shim et al., 2002).
Antagonistic Properties : Research has focused on understanding the structure-activity relationships of pyrazole derivatives, including N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide, as cannabinoid receptor antagonists. These studies are crucial for developing compounds that can counteract the effects of cannabinoids (Lan et al., 1999).
Synthesis and Characterization
Curcumin Mimics Synthesis : The compound is used in the synthesis of curcumin mimics, which show high anti-proliferative properties. This has implications in cancer research, particularly in identifying compounds with potential anti-cancer properties (Fawzy et al., 2019).
Polyamide Synthesis : It plays a role in the synthesis of new fluorine-containing, triphenylamine-based monomers used for creating aromatic polyamides. These polyamides exhibit good solubility, thermal stability, and electroactivity, important for material science applications (Hsiao & Wu, 2017).
Pharmacological Applications
In Vivo Binding Studies : The compound, in its iodine-labeled form, has been studied for in vivo brain binding in mice, which is crucial in understanding cannabinoid receptor interactions and developing imaging agents for brain studies (Gatley et al., 1996).
Inverse Agonist Activity : Research has also been focused on understanding the inverse agonist activity of biarylpyrazole compounds at the cannabinoid CB1 receptor. This is significant for developing compounds that can potentially modulate cannabinoid receptor activity in therapeutic applications (Hurst et al., 2006).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N2O/c15-10-1-3-11(4-2-10)22-12(24)23-6-8(13(16,17)18)5-9(7-23)14(19,20)21/h1-4,8-9H,5-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFKKYPFGGENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
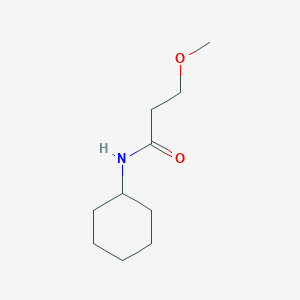
![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
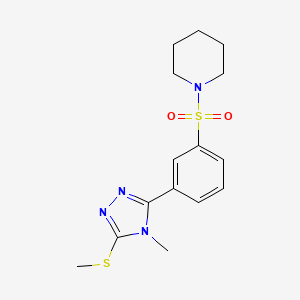
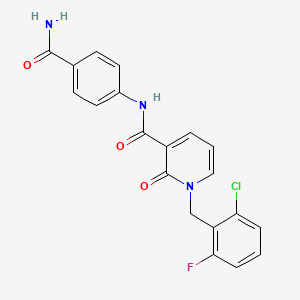

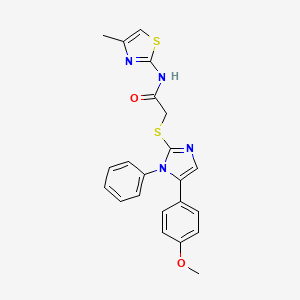
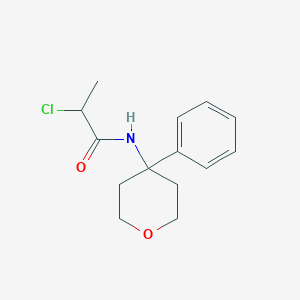

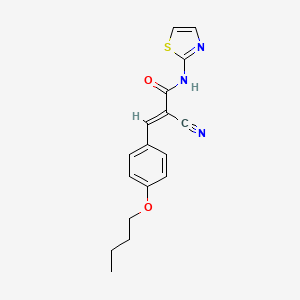

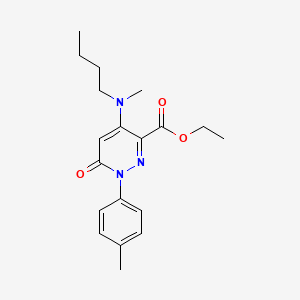

![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)
